REACTION_SMILES
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[C:30]([O:31][BH-:32]([O:33][C:34](=[O:35])[CH3:36])[O:37][C:38](=[O:39])[CH3:40])(=[O:41])[CH3:42].[CH3:19][N:20]1[CH2:21][CH2:22][NH:23][CH2:24][CH2:25]1.[CH3:26][C:27](=[O:28])[OH:29].[Cl:1][c:2]1[n:3][c:4]([N:13]2[CH2:14][CH2:15][O:16][CH2:17][CH2:18]2)[c:5]2[c:6]([n:7]1)[cH:8][c:9]([CH:11]=[O:12])[s:10]2.[Cl:44][CH2:45][CH2:46][Cl:47].[Cl:48][CH2:49][Cl:50].[Na+:43]>>[Cl:1][c:2]1[n:3][c:4]([N:13]2[CH2:14][CH2:15][O:16][CH2:17][CH2:18]2)[c:5]2[c:6]([n:7]1)[cH:8][c:9]([CH2:11][N:23]1[CH2:22][CH2:21][N:20]([CH3:19])[CH2:25][CH2:24]1)[s:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O[BH-](OC(C)=O)OC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CN1CCNCC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
O=Cc1cc2nc(Cl)nc(N3CCOCC3)c2s1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(Cc2cc3nc(Cl)nc(N4CCOCC4)c3s2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |